molecular formula C20H15Cl2N3O2 B5461725 2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide

2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide

Cat. No.: B5461725
M. Wt: 400.3 g/mol
InChI Key: UWXOWBJOZDZRHP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of the amide group and the aromatic rings, it could potentially undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used, such as whether it is intended to act as a pharmaceutical drug, a chemical reagent, or in some other capacity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its physical and chemical properties, how it is used, and how it is handled. Without more specific information, it is difficult to provide a detailed safety assessment .

Future Directions

The future directions for research involving this compound could be numerous, depending on its properties and potential applications. These could include exploring its use in pharmaceuticals, materials science, or as a reagent in chemical synthesis .

Properties

IUPAC Name

2-chloro-5-[(2-chlorobenzoyl)amino]-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2/c1-12-5-4-8-18(23-12)25-20(27)15-11-13(9-10-17(15)22)24-19(26)14-6-2-3-7-16(14)21/h2-11H,1H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXOWBJOZDZRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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